

# A Comparative Analysis of 2-(2-Methylphenyl)morpholine and Established CNS Drugs

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## Compound of Interest

Compound Name: *2-(2-Methylphenyl)morpholine*

Cat. No.: *B1288431*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel psychoactive substance **2-(2-Methylphenyl)morpholine** (2-MPM) with a selection of well-characterized Central Nervous System (CNS) active drugs. The purpose of this document is to offer an objective, data-driven comparison to inform research and drug development efforts. The selected comparators include the structurally related stimulant phenmetrazine, the classic psychostimulants amphetamine and methylphenidate, the non-selective monoamine reuptake inhibitor cocaine, and the selective serotonin reuptake inhibitor fluoxetine.

## Pharmacological Profile: A Quantitative Comparison

The primary mechanism of action for 2-MPM and the comparator stimulants involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The following tables summarize the available *in vitro* data for these compounds.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)
2-(2-Methylphenyl)morpholine (2-MPM)	Data not available	Data not available	Data not available
Phenmetrazine	70 - 131[1]	29 - 50[1]	>7,765[1]
Amphetamine	~600[2]	70 - 100[2]	20,000 - 40,000[2]
Methylphenidate	~100[2]	~100[2]	~100,000[2]
Cocaine	230 - 600[2]	480[2]	740[2]
Fluoxetine	4,180	660	1

Note: Lower Ki values indicate higher binding affinity.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM)

Compound	DAT (IC50, nM)	NET (IC50, nM)	SERT (IC50, nM)
2-(2-Methylphenyl)morpholine (2-MPM)	28	18	2,376
Amphetamine	Data not available	Data not available	Data not available
Methylphenidate	Data not available	Data not available	Data not available
Cocaine	Data not available	Data not available	Data not available
Fluoxetine	Data not available	Data not available	Data not available

Note: Lower IC50 values indicate greater potency in inhibiting transporter function.

Table 3: Monoamine Release (EC50, nM)

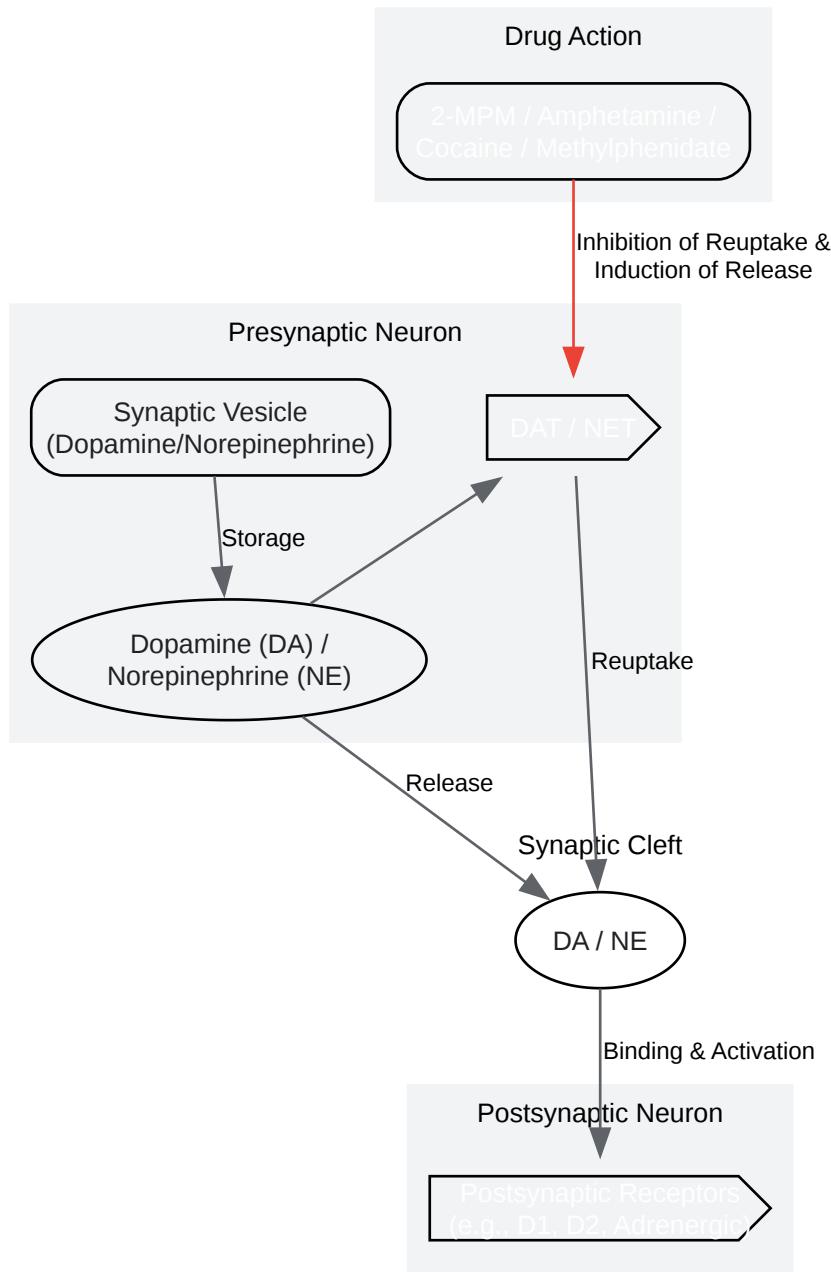
Compound	DAT (EC50, nM)	NET (EC50, nM)	SERT (EC50, nM)
2-(2-Methylphenyl)morpholine (2-MPM)	114	33	>10,000
Phenmetrazine	70 - 131[1]	29 - 50[1]	7,765 - >10,000[1]
Amphetamine	Data not available	Data not available	Data not available

Note: Lower EC50 values indicate greater potency in inducing neurotransmitter release.

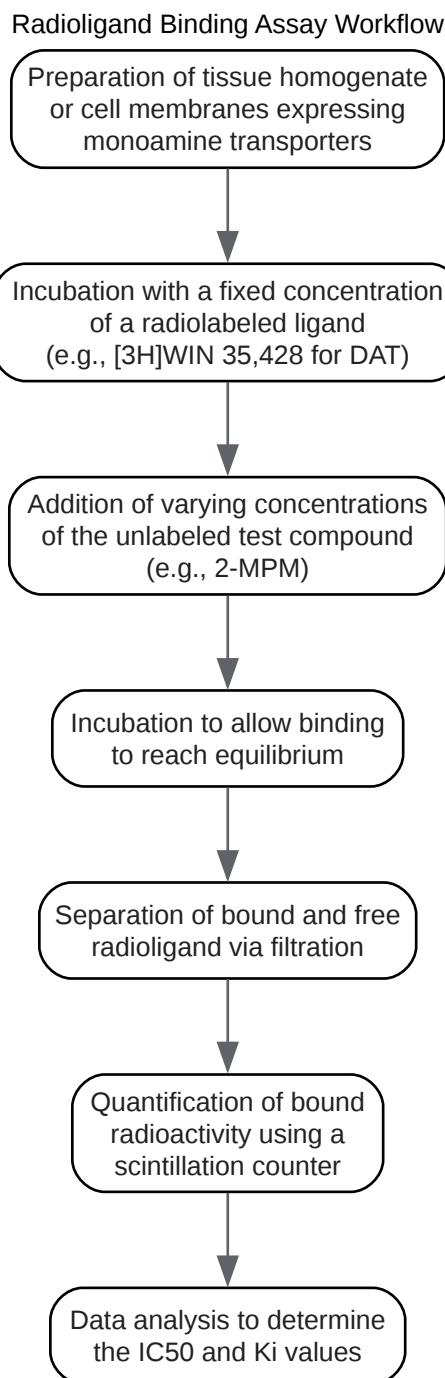
## Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the key signaling pathways and experimental workflows.

## Monoamine Transporter Signaling Pathway

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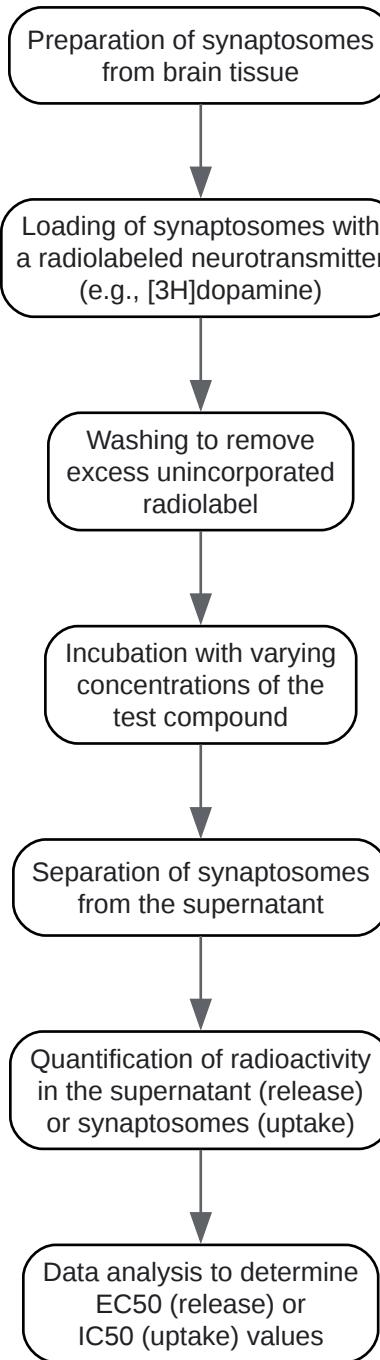
Caption: Monoamine transporter signaling and drug interaction.



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Caption: Workflow for radioligand binding assays.

## Synaptosome Neurotransmitter Uptake/Release Assay

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Caption: Workflow for neurotransmitter uptake and release assays.

## Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical to its overall effect and clinical utility. The following table provides a comparative summary of key pharmacokinetic parameters for the selected CNS drugs.

Table 4: Comparative Pharmacokinetic Parameters

Parameter	Amphetamine	Methylphenidate	Cocaine	Fluoxetine
Bioavailability (Oral)	~75%	11-52% <a href="#">[3]</a>	33% <a href="#">[4]</a>	~72% <a href="#">[5]</a>
Half-life (t <sub>1/2</sub> )	9-14 hours <a href="#">[6]</a>	2-3 hours <a href="#">[3]</a>	0.5-1.5 hours <a href="#">[7]</a>	1-4 days (Norfluoxetine: 7-15 days) <a href="#">[8]</a>
Metabolism	Primarily by CYP2D6	Primarily by carboxylesterase 1 (CES1) <a href="#">[3]</a>	Hydrolysis by plasma and liver esterases <a href="#">[9]</a>	Primarily by CYP2D6 to the active metabolite norfluoxetine <a href="#">[10]</a>

## Comparative Side Effect Profiles

The potential for adverse effects is a major consideration in drug development. This section outlines the common side effects associated with the comparator drugs.

Table 5: Common Side Effects of Comparator CNS Drugs

Drug	Common Side Effects
Amphetamine	Insomnia, headache, dry mouth, tachycardia, increased blood pressure, restlessness, irritability, decreased appetite.[11][12][13][14]
Methylphenidate	Insomnia, nervousness, headache, dizziness, nausea, decreased appetite, weight loss, abdominal pain, tachycardia.[3][15][16][17][18]
Cocaine	Anxiety, restlessness, paranoia, tremors, vertigo, increased heart rate, increased blood pressure, constricted blood vessels.[19][20][21][22][23]
Fluoxetine	Nausea, headache, insomnia, diarrhea, anxiety, nervousness, dry mouth, decreased libido.[1][24][25][26][27]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.

### Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor or transporter. The general procedure involves the incubation of a biological preparation (e.g., cell membranes expressing the transporter of interest) with a radiolabeled ligand that is known to bind to the target. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The binding affinity (K<sub>i</sub>) is then calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

### In Vitro Monoamine Reuptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of monoamines into cells or synaptosomes. Typically, cells or synaptosomes are incubated with a radiolabeled

monoamine (e.g., [<sup>3</sup>H]dopamine). The test compound is added at various concentrations to assess its ability to inhibit the uptake of the radiolabeled neurotransmitter. After a set incubation period, the uptake is terminated, and the amount of radioactivity inside the cells or synaptosomes is quantified. The IC<sub>50</sub> value, representing the concentration of the compound that inhibits 50% of the specific uptake, is then calculated.

## In Vitro Neurotransmitter Release Assays

These assays are designed to measure a compound's ability to induce the release of neurotransmitters from pre-loaded cells or synaptosomes. The experimental setup is similar to uptake assays, where cells or synaptosomes are first loaded with a radiolabeled monoamine. After washing away the excess radiolabel, the preparation is incubated with the test compound at various concentrations. The amount of radioactivity released into the surrounding buffer is then measured. The EC<sub>50</sub> value, which is the concentration of the compound that produces 50% of the maximal release effect, is determined from the dose-response curve.

## Conclusion

This comparative analysis indicates that **2-(2-Methylphenyl)morpholine** (2-MPM) is a potent inhibitor of dopamine and norepinephrine reuptake with significantly weaker effects at the serotonin transporter. Its in vitro profile suggests stimulant properties, with a greater potency as a reuptake inhibitor than as a releasing agent for dopamine. When compared to established CNS drugs, 2-MPM's profile at monoamine transporters is most similar to that of phenmetrazine, exhibiting a preference for DAT and NET over SERT. Its potency at DAT and NET appears to be greater than that of cocaine and amphetamine in uptake inhibition assays. The lack of significant interaction with SERT distinguishes it from non-selective agents like cocaine and from SSRIs like fluoxetine. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals interested in the pharmacological characterization of novel psychoactive substances and their potential as CNS drug candidates. Further in vivo studies are necessary to fully elucidate the behavioral and pharmacokinetic profile of 2-MPM.

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